5-Methyl-2-pentyl-4-phenyl-1,3-oxazole
Description
Properties
CAS No. |
89150-37-8 |
|---|---|
Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
5-methyl-2-pentyl-4-phenyl-1,3-oxazole |
InChI |
InChI=1S/C15H19NO/c1-3-4-6-11-14-16-15(12(2)17-14)13-9-7-5-8-10-13/h5,7-10H,3-4,6,11H2,1-2H3 |
InChI Key |
PCMKMYKILWQNCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC(=C(O1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical behavior of oxazole derivatives is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Oxazole Derivatives
Key Observations:
- Position 2 Substituents: The pentyl group in the target compound contrasts with the 2-amino group in BMS-337195. The amino group is critical for IMPDH inhibition, suggesting that the pentyl chain may redirect activity toward non-enzymatic targets or enhance lipophilicity for improved bioavailability .
- Position 5 Substituents : A methyl group in the target compound vs. sulfinyl/sulfonyl groups in 3l. Sulfur-containing derivatives exhibit superior antiproliferative activity (e.g., 3l: GI₅₀ = 1.2 μM vs. sulfonyl analogs: GI₅₀ > 10 μM), indicating that polar substituents enhance anticancer potency .
- Position 4 Substituents : The phenyl group in the target compound aligns with 4-aryl analogs like 5-(4-bromophenyl)-1,3-oxazole, which showed aromatase inhibition in docking studies. The absence of electron-withdrawing groups (e.g., Br) may reduce binding affinity but improve metabolic stability .
Preparation Methods
Phosphorus Oxychloride-Mediated Cyclization
The most widely reported method involves cyclodehydration of a β-keto amide precursor using phosphorus oxychloride (POCl₃). The reaction proceeds via intramolecular cyclization, with the pentyl and phenyl groups introduced through the amine and acyl components, respectively.
Procedure :
-
Precursor Synthesis : React pentylamine with 4-phenyl-3-oxopentanoic acid to form the β-keto amide intermediate.
-
Cyclization : Treat the intermediate with POCl₃ in chloroform under reflux (60–80°C) for 6–8 hours.
-
Work-Up : Neutralize with aqueous NaHCO₃, extract with dichloromethane, and purify via silica gel chromatography.
Yield : 75–85%.
Advantages : Scalable, high regioselectivity.
Limitations : Requires strict moisture control.
1,3-Dipolar Cycloaddition of Nitrile Oxides
Nitrile Oxide and Alkene Reaction
This method employs in situ generation of nitrile oxides from hydroxamoyl chlorides, followed by cycloaddition with pentyl-substituted alkenes.
Procedure :
-
Nitrile Oxide Generation : Treat 4-phenyl-5-methylhydroxamoyl chloride with triethylamine in tetrahydrofuran (THF) at 0°C.
-
Cycloaddition : Add 1-pentene and stir at room temperature for 12 hours.
-
Purification : Filter and recrystallize from ethanol.
Yield : 60–70%.
Key Insight : Silver carbonate (Ag₂CO₃) enhances reaction rate by stabilizing the nitrile oxide intermediate.
Ring-Opening of Oxazolones
Nucleophilic Attack on 4-Methylene Oxazolones
4-Bis(methylthio)methylene-2-phenyloxazol-5-one serves as a versatile template. The methylthio groups are displaced by pentylamine under basic conditions.
Procedure :
-
Template Activation : React the oxazolone with pentylamine in dichloromethane at 25°C.
-
Cyclization : Add Ag₂CO₃ to promote 5-endo trigonal cyclization.
-
Isolation : Extract with ethyl acetate and evaporate under reduced pressure.
Yield : 80–90%.
Advantages : High functional group tolerance.
Microwave-Assisted Synthesis
Burgess Reagent-Mediated Cyclization
Microwave irradiation accelerates the Robinson-Gabriel synthesis, reducing reaction times from hours to minutes.
Procedure :
-
Condensation : Mix 4-phenyl-3-oxopentanenitrile with pentyl isocyanate in THF.
-
Cyclization : Add Burgess Reagent (methyl N-(triethylammonium sulfonyl)carbamate) and irradiate at 120°C for 2 minutes.
-
Purification : Use flash chromatography (hexane:ethyl acetate = 4:1).
Yield : 70–75%.
Key Insight : Microwave conditions suppress side reactions, improving purity.
Comparative Analysis of Methods
Optimization Strategies
Solvent Effects
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-methyl-2-pentyl-4-phenyl-1,3-oxazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization of precursors such as N-acyl-α-amino acids or ketones. For example, oxazole derivatives are often prepared via Robinson-Gabriel synthesis, where α-acylaminoketones undergo dehydration using agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) . Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical. For instance, using POCl₃ at 0–5°C minimizes side reactions, while elevated temperatures (80–100°C) accelerate cyclization but may reduce purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures >95% purity .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- 1H/13C-NMR : Key signals include the oxazole C-2 proton (δ 7.8–8.2 ppm) and methyl groups (δ 1.2–2.5 ppm). 13C-NMR confirms the oxazole ring carbons (C-2: δ 157–160 ppm; C-4: δ 148–150 ppm) .
- FT-IR : Stretching vibrations for C=N (1640–1680 cm⁻¹) and C-O (1220–1260 cm⁻¹) confirm oxazole ring formation .
- LC-ESI-MS/MS : Protonated molecular ions ([M+H]⁺) and fragmentation patterns (e.g., loss of CO₂ or alkyl chains) validate molecular weight and substituent positions .
Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for biological testing?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) is standard. Purity ≥95% (area under the curve) is required for reproducible bioassays. For example, impurities >5% can skew cytotoxicity results by 20–30% .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereoelectronic properties of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines bond lengths, angles, and torsion angles. For oxazole derivatives, the oxazole ring typically adopts a planar conformation (mean deviation <0.01 Å), with substituents like phenyl groups showing dihedral angles of 10–30° relative to the ring. Disorder in flexible pentyl chains may require anisotropic displacement parameter (ADP) modeling .
Q. What strategies optimize the biological activity of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematic substitution at C-2 (pentyl) and C-4 (phenyl) modulates lipophilicity (logP) and target binding. For example, replacing pentyl with shorter alkyl chains reduces cytotoxicity in Daphnia magna by 40% .
- Bioisosteric Replacement : Fluorine substitution at the phenyl ring (para position) enhances metabolic stability and binding affinity to enzymes like cytochrome P450 .
Q. How can computational methods predict the interaction of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations (AMBER/CHARMM) model ligand-receptor interactions. For example, oxazole derivatives with chloromethyl groups show covalent binding to cysteine residues in kinases (e.g., EGFR), validated by free-energy perturbation (FEP) calculations .
Q. What experimental approaches reconcile contradictions in cytotoxicity data across studies?
- Methodological Answer :
- Standardized Assays : Use Daphnia magna lethality tests (OECD 202) or MTT assays (IC₅₀) with controlled exposure times (24–72 hr) .
- Comparative Analysis : Cross-validate results with structurally analogous compounds. For instance, this compound shows LC₅₀ = 100 µg/mL in Daphnia, whereas halogenated analogs (e.g., 5-chloromethyl derivatives) exhibit 10x higher toxicity .
Q. How do solvent and temperature conditions affect the stability of this compound during storage?
- Methodological Answer :
- Stability Studies : Monitor degradation via HPLC under varying conditions (e.g., 4°C in DMSO vs. RT in ethanol). Oxazole derivatives degrade by 15% in DMSO after 30 days but remain stable in ethanol .
- Accelerated Degradation : Thermal gravimetric analysis (TGA) shows decomposition onset at 150°C, suggesting storage below 0°C for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
